molecular formula C9H6Br2N2 B13426947 5,7-Dibromoisoquinolin-3-amine

5,7-Dibromoisoquinolin-3-amine

Cat. No.: B13426947
M. Wt: 301.96 g/mol
InChI Key: HLYPZVXJZFTSHC-UHFFFAOYSA-N
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Description

5,7-Dibromoisoquinolin-3-amine (CAS 2090728-89-3) is a polyhalogenated nitrogen heterocycle of significant interest in synthetic and medicinal chemistry. Its molecular formula is C9H6Br2N2, with a molecular weight of 301.96 g/mol (301.97 g/mol has also been reported) . This compound features an isoquinoline scaffold, a "privileged structure" found in numerous natural alkaloids and bioactive molecules, substituted with three key functional groups: a primary amine at the C3 position and two bromine atoms at the C5 and C7 positions . This specific architecture makes it a highly valuable building block for chemical diversification. The primary research value of this compound lies in its role as a versatile synthetic intermediate. The bromine atoms serve as excellent handles for modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings . This allows researchers to systematically introduce a wide array of carbon- and heteroatom-based substituents at these sites, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs . Concurrently, the amino group at the C3 position provides a second, orthogonal site for chemical modification through acylation, alkylation, or other transformations . This combination of features facilitates the construction of complex, highly substituted isoquinoline libraries for high-throughput screening against various therapeutic targets. Isoquinoline derivatives are investigated for a broad spectrum of pharmacological activities, including potential applications as anticancer, antimicrobial, anti-inflammatory, and analgesic agents . Beyond pharmaceuticals, such specialized heterocyclic compounds also find applications in materials science, including the development of organic light-emitting diodes (OLEDs) . This compound is supplied for research applications only and is not intended for diagnostic or therapeutic uses. Please refer to the relevant Material Safety Data Sheet for safe handling and storage procedures, which typically recommend storage in an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6Br2N2

Molecular Weight

301.96 g/mol

IUPAC Name

5,7-dibromoisoquinolin-3-amine

InChI

InChI=1S/C9H6Br2N2/c10-6-1-5-4-13-9(12)3-7(5)8(11)2-6/h1-4H,(H2,12,13)

InChI Key

HLYPZVXJZFTSHC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=CC(=NC=C21)N)Br)Br

Origin of Product

United States

Chemical Reactivity and Transformations of 5,7 Dibromoisoquinolin 3 Amine

Reactivity of the Bromo Substituents in Cross-Coupling Reactions

The two bromine atoms at the C5 and C7 positions of the isoquinoline (B145761) core are the primary sites for synthetic elaboration through various cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making 5,7-Dibromoisoquinolin-3-amine a valuable building block in the synthesis of complex molecules, including kinase inhibitors. nih.govnih.gov

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a cornerstone of modern synthetic chemistry for creating C-C bonds. rsc.orgmdpi.com While specific literature detailing the Suzuki-Miyaura coupling of this compound is not extensively documented, the reaction is expected to proceed at one or both bromine positions. The general transformation involves reacting the dibromo substrate with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.commdpi.com The choice of catalyst, ligand, and reaction conditions can influence the efficiency and selectivity of the coupling. rsc.orgthieme-connect.de

Table 1: Representative Suzuki-Miyaura Coupling Reaction

ReactantsCatalyst SystemProduct
This compound, Arylboronic acid (Ar-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, Cs₂CO₃)7-Aryl-5-bromoisoquinolin-3-amine and/or 5-Aryl-7-bromoisoquinolin-3-amine

This table represents a generalized reaction scheme. Specific yields and site-selectivity depend on the precise conditions and substrate, as discussed in section 3.1.4.

Other Transition Metal-Catalyzed Carbon-Carbon Bond Formations (e.g., Heck, Sonogashira, Negishi)

Beyond the Suzuki reaction, other palladium-catalyzed cross-couplings are crucial for modifying aryl halides.

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically under palladium catalysis with a base. nih.govincatt.nl This reaction would enable the introduction of vinyl groups at the C5 or C7 positions.

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling the aryl bromide with a terminal alkyne. researchgate.netresearchgate.net This reaction typically uses a palladium catalyst and a copper(I) co-catalyst in the presence of a base. It is instrumental in creating arylalkyne structures, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials.

The Negishi coupling , which involves the reaction of an organozinc reagent with the aryl bromide, and other cross-coupling reactions are also theoretically applicable, though specific examples involving this compound are not prominent in surveyed literature.

Carbon-Heteroatom Bond Formations (e.g., Buchwald-Hartwig Amination, Chan-Lam Coupling)

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds between an aryl halide and an amine. This reaction would allow for the substitution of the bromine atoms at C5 or C7 with a variety of primary or secondary amines, providing access to di- or tri-amino-substituted isoquinolines. The reaction is of broad importance for synthesizing arylamines found in many pharmaceuticals.

The Chan-Lam coupling offers a complementary method for forming carbon-heteroatom bonds, typically C-O, C-N, or C-S bonds, using a copper catalyst. While less common than the Buchwald-Hartwig reaction for C-N bond formation, it represents a potential pathway for functionalizing the dibromo-isoquinoline core.

Site-Selectivity Control in Di-halogenated Isoquinoline Coupling Reactions

In di-halogenated heterocycles like this compound, controlling which bromine atom reacts first (site-selectivity) is a significant synthetic challenge and opportunity. The outcome is governed by a combination of steric hindrance, electronic effects, and the specific reaction conditions (catalyst, ligand).

Generally, in cross-coupling reactions of dihaloquinolines and isoquinolines, halides on the pyridine (B92270) ring are more reactive than those on the fused benzene (B151609) ring. thieme-connect.de However, for this compound, both bromine atoms are on the benzene ring. In such cases, electronic effects often dictate reactivity. A comprehensive survey of Suzuki-Miyaura couplings on heteroaryl halides reported that 4,7-dibromoisoquinoline (B2552341) preferentially reacts at the C7 position. thieme-connect.de This suggests that the C7 position in the isoquinoline system is intrinsically more electrophilic or accessible for oxidative addition to the palladium catalyst.

Furthermore, the presence of a directing group, such as the amine at C3, can influence the reaction site. Studies on dibromoanilines have shown that cross-coupling can be directed to the position ortho to the amino group. In the case of this compound, the C3-amino group is not directly ortho to either bromine. However, its electronic influence on the aromatic system could still play a role in modulating the relative reactivity of the C5 and C7 positions. Therefore, achieving selective mono-substitution on this compound likely requires careful tuning of the catalyst, ligand, and reaction conditions to exploit the subtle electronic and steric differences between the two C-Br bonds.

Transformations Involving the Amine Functionality at Position 3

The primary amine group at the C3 position is a key functional handle, offering a site for nucleophilic attack to introduce a variety of substituents.

Nucleophilic Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the 3-amino group makes it nucleophilic, allowing it to react with various electrophiles.

Nucleophilic Acylation: The amine can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base. This reaction forms an amide linkage, which is a common feature in many biologically active molecules. This transformation can also serve as a protecting strategy for the amine during subsequent reactions on the aryl bromides.

Nucleophilic Alkylation: The amine can undergo alkylation with alkyl halides. However, over-alkylation to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts, can be a competing process. Reductive amination offers a more controlled method for mono-alkylation. While specific examples for the 5,7-dibromo derivative are scarce, the general reactivity of 3-aminoisoquinolines suggests these transformations are feasible. nih.gov

Table 2: General Transformations of the 3-Amino Group

Reaction TypeReagentGeneral Product Structure
AcylationAcyl Chloride (R-COCl)3-Acylamino-5,7-dibromoisoquinoline
AlkylationAlkyl Halide (R-X)3-(Alkylamino)-5,7-dibromoisoquinoline

This table represents generalized transformations. Specific reaction conditions would be required for optimal outcomes.

Diazotization and Subsequent Functional Group Interconversions

The primary aromatic amine at the C3 position of this compound is readily susceptible to diazotization. This reaction, typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), converts the amino group into a highly versatile diazonium salt. byjus.comiitk.ac.in Diazonium salts are valuable intermediates because the dinitrogen moiety is an excellent leaving group, facilitating a wide array of functional group interconversions. masterorganicchemistry.comnih.gov

The resulting diazonium salt of 5,7-dibromoisoquinoline (B2552742) can undergo various nucleophilic substitution reactions. For instance, Sandmeyer-type reactions, which utilize copper(I) salts, can be employed to replace the diazonium group with a variety of substituents. masterorganicchemistry.com While specific examples for this compound are not extensively documented in the provided results, the general principles of diazonium salt chemistry suggest the following potential transformations:

Halogen Exchange: Treatment with cuprous chloride (CuCl) or cuprous bromide (CuBr) could introduce a chloro or bromo group at the C3 position, respectively.

Cyanation: The use of cuprous cyanide (CuCN) would lead to the formation of 5,7-dibromoisoquinoline-3-carbonitrile.

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution can introduce a hydroxyl group, yielding 5,7-dibromoisoquinolin-3-ol. masterorganicchemistry.com

Furthermore, other non-copper-mediated reactions are also possible. For example, treatment with potassium iodide (KI) can install an iodine atom at the C3 position. The Schiemann reaction, involving treatment with fluoroboric acid (HBF4) followed by heating, could be used to synthesize the corresponding 3-fluoro derivative. masterorganicchemistry.com These transformations highlight the utility of the diazonium salt as a pivotal intermediate for accessing a diverse range of 3-substituted 5,7-dibromoisoquinolines.

Annulation and Cyclization Reactions to Form Fused Heterocyclic Systems

The this compound scaffold can participate in annulation and cyclization reactions to construct more complex, fused heterocyclic systems. These reactions often leverage the nucleophilicity of the amino group and the reactivity of the isoquinoline ring system.

One general strategy involves the reaction of amino-substituted heterocycles with bifunctional electrophiles to build new rings. While specific examples starting directly from this compound are not detailed in the search results, related transformations of isoquinoline derivatives provide a basis for potential applications. For instance, redox-neutral annulations of 1,2,3,4-tetrahydroisoquinoline (B50084) with ortho-cyanomethylbenzaldehydes have been shown to form polycyclic ring systems. nih.gov This suggests that the amino group of this compound could potentially engage in similar cyclization cascades with appropriately designed reaction partners.

Furthermore, the bromine atoms at the C5 and C7 positions can serve as handles for intramolecular cyclization reactions. For example, after conversion of the amino group to a different functionality, intramolecular Heck or Suzuki-type coupling reactions could be envisioned to form new rings by connecting to one of the brominated positions. The development of copper-catalyzed annulation reactions to form pyrrole (B145914) and diazepine (B8756704) derivatives from primary amines and diynes showcases the potential for innovative cyclization strategies. rsc.org

Radical-Mediated Transformations and Derivatizations

Radical-mediated reactions offer another avenue for the functionalization of this compound. While direct radical reactions on this specific compound are not explicitly described, the general principles of radical chemistry on isoquinoline and related heterocycles can be extrapolated.

The bromine atoms on the isoquinoline ring can be susceptible to radical-mediated transformations. For instance, radical cyclization reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. One-pot radical cyclizations of 1-(2'-bromobenzyl)isoquinoline derivatives have been successfully employed in the synthesis of alkaloids. researchgate.net This suggests that the bromo substituents on this compound could potentially participate in intramolecular radical cyclizations, provided a suitable radical-initiating group is introduced elsewhere on the molecule.

Additionally, photoredox-catalyzed C-H functionalization of heteroarenes using alkyltrifluoroborates has emerged as a valuable method for late-stage derivatization. researchgate.net This type of transformation could potentially be applied to the isoquinoline core of this compound, although the directing effects of the existing substituents would need to be considered.

Applications of 5,7 Dibromoisoquinolin 3 Amine As a Versatile Synthetic Building Block

Scaffold for the Construction of Complex Polycyclic Aromatic Nitrogen Heterocycles

The presence of two bromine atoms on the carbocyclic ring of 5,7-Dibromoisoquinolin-3-amine offers a distinct advantage for the regioselective synthesis of complex polycyclic aromatic nitrogen heterocycles (PANHs). These extended π-systems are of significant interest due to their potential applications in materials science and medicinal chemistry. The differential reactivity of the bromine atoms, influenced by the electronic effects of the fused pyridine (B92270) ring and the amino group, can be exploited to achieve sequential and site-specific functionalization.

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds at the C-5 and C-7 positions. For instance, a sequential Suzuki coupling could be employed to introduce two different aryl or heteroaryl moieties, leading to the formation of extended, non-symmetrical polycyclic systems. The amino group at the C-3 position can serve as a directing group or a point for further annulation reactions, enabling the construction of fused heterocyclic rings.

A plausible synthetic strategy towards a complex polycyclic system could involve a two-fold Sonogashira coupling of this compound with terminal alkynes, followed by an intramolecular cyclization. This approach would yield a rigid, planar polycyclic aromatic compound with embedded nitrogen atoms, a structural feature often associated with unique photophysical properties.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Polycyclic Aromatic Nitrogen Heterocycles from this compound

Cross-Coupling ReactionCoupling PartnerPotential Product Type
Suzuki-MiyauraAryl/Heteroaryl Boronic Acids/EstersPolyaryl/Heteroaryl Isoquinolines
SonogashiraTerminal AlkynesAlkynyl-Substituted and Fused Polycyclic Isoquinolines
Buchwald-HartwigAmines, Amides, PhenolsN- and O-Arylated Isoquinoline (B145761) Derivatives
HeckAlkenesAlkenyl-Substituted Isoquinolines
StilleOrganostannanesVariously Substituted Isoquinolines

The synthesis of such complex heterocyclic systems is crucial for the development of novel materials for organic electronics and as scaffolds in drug discovery. The ability to precisely control the architecture of these molecules through the strategic functionalization of the this compound core is a testament to its synthetic utility.

Precursor in the Synthesis of Bridged and Spirocyclic Isoquinoline Derivatives

The inherent reactivity of the bromine and amino functionalities in this compound makes it a promising precursor for the synthesis of intricate three-dimensional structures, such as bridged and spirocyclic isoquinoline derivatives. These classes of compounds are of significant interest in medicinal chemistry due to their conformational rigidity and potential to interact with biological targets with high specificity.

The synthesis of bridged isoquinolines from this compound could be envisioned through a multi-step sequence involving the introduction of tethers at the C-5 and C-7 positions, followed by an intramolecular cyclization. For example, a double Heck reaction with a diene could introduce two alkenyl chains, which could then be subjected to a ring-closing metathesis reaction to form a macrocyclic bridge across the isoquinoline core.

Spirocyclic isoquinoline derivatives, where a spiro center is created at one of the carbon atoms of the isoquinoline nucleus, can be accessed through intramolecular cyclization reactions. The amino group at C-3 can be functionalized with a suitable side chain that can undergo a subsequent intramolecular reaction with either the C-4 position or one of the brominated positions after a metal-halogen exchange. For instance, acylation of the amino group with a substrate containing a nucleophilic moiety could be followed by an intramolecular nucleophilic aromatic substitution (SNAAr) at one of the bromine-bearing carbons, leading to the formation of a spirocyclic system.

Table 2: Hypothetical Strategies for the Synthesis of Bridged and Spirocyclic Isoquinolines from this compound

Target StructureSynthetic StrategyKey Reactions
Bridged IsoquinolineIntroduction of tethers at C-5 and C-7 followed by intramolecular cyclization.Double Heck reaction, Ring-closing metathesis.
Spirocyclic IsoquinolineFunctionalization of the C-3 amino group followed by intramolecular cyclization.Acylation, Intramolecular nucleophilic aromatic substitution (SNAAr).

The development of synthetic routes to these complex and sterically demanding structures from a readily available precursor like this compound would significantly expand the chemical space accessible to medicinal chemists.

Role in the Development of Advanced Organic Materials and Functional Molecules

The presence of halogen atoms in organic molecules can significantly influence their electronic and photophysical properties, making them valuable components in the design of advanced organic materials. Halogenated aromatic compounds are known to exhibit enhanced intersystem crossing, which can be beneficial for applications in organic light-emitting diodes (OLEDs) by promoting phosphorescence. The incorporation of this compound into larger conjugated systems could lead to the development of novel organic semiconductors with tailored properties.

The bromine atoms in this compound can serve as handles for post-synthetic modification, allowing for the fine-tuning of the electronic properties of the resulting materials. For example, replacing the bromine atoms with electron-donating or electron-withdrawing groups via cross-coupling reactions can modulate the HOMO and LUMO energy levels of the molecule, thereby influencing its charge transport characteristics and emission color in an OLED device.

Furthermore, the amino group can be utilized to attach the isoquinoline core to a polymer backbone or other functional units. This modular approach allows for the creation of a wide range of functional molecules with specific properties for applications in organic electronics, sensors, and photovoltaics. The combination of the isoquinoline's inherent electronic properties with the tunability afforded by the dibromo and amino functionalities makes this compound a highly promising building block for materials science.

Table 3: Potential Applications of this compound in Advanced Organic Materials

Application AreaRole of this compoundKey Features
Organic Light-Emitting Diodes (OLEDs)Emitter or host materialHeavy atom effect from bromine enhancing phosphorescence, tunable electronic properties.
Organic Field-Effect Transistors (OFETs)Semiconductor layerPlanar aromatic core for efficient charge transport, modifiable HOMO/LUMO levels.
Organic Photovoltaics (OPVs)Donor or acceptor materialBroad absorption spectrum, tunable energy levels for efficient charge separation.
Chemical SensorsFluorescent probeChanges in fluorescence upon binding to an analyte.

Integration into Supramolecular Architectures and Frameworks

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom and a Lewis base, has emerged as a powerful tool for the construction of well-defined supramolecular architectures. The two bromine atoms in this compound can act as halogen bond donors, enabling the self-assembly of this molecule into predictable one-, two-, or three-dimensional structures.

The amino group and the nitrogen atom of the isoquinoline ring can act as hydrogen bond donors and acceptors, respectively, further directing the self-assembly process. The interplay between halogen bonding and hydrogen bonding can lead to the formation of robust and highly ordered supramolecular frameworks. These frameworks can exhibit interesting properties, such as porosity, which could be exploited for applications in gas storage, separation, and catalysis.

Moreover, this compound can be used as a ligand for the construction of metal-organic frameworks (MOFs). The amino group and the isoquinoline nitrogen can coordinate to metal ions, while the bromine atoms can be used to further functionalize the framework or to introduce additional interactions within the pores. The ability to design and synthesize novel supramolecular structures and MOFs with tailored properties is greatly enhanced by the availability of versatile building blocks like this compound.

Table 4: Non-Covalent Interactions and Their Potential Role in the Supramolecular Assembly of this compound

Non-Covalent InteractionParticipating Functional Group(s)Potential Supramolecular Structure
Halogen BondingC-Br1D chains, 2D sheets, 3D networks
Hydrogen Bonding-NH2, Isoquinoline NDimer formation, extended networks
π-π StackingIsoquinoline ring systemColumnar or herringbone packing

Mechanistic and Theoretical Investigations of Reactions Involving 5,7 Dibromoisoquinolin 3 Amine

Elucidation of Reaction Pathways and Intermediates

The presence of two bromine atoms and an amino group on the isoquinoline (B145761) core suggests that 5,7-Dibromoisoquinolin-3-amine would be a versatile substrate for various transition-metal-catalyzed cross-coupling reactions. The elucidation of the reaction pathways for such transformations is crucial for optimizing reaction conditions and extending their synthetic utility. Two of the most probable and well-studied reaction pathways for this type of compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed cross-coupling of one or both bromine atoms with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (in this case, the C-Br bond of the isoquinoline) to form a Pd(II) complex. iitk.ac.inlibretexts.org

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, replacing the halide. wikipedia.org The exact mechanism of this step is still a subject of detailed study but is crucial for the progression of the catalytic cycle. wikipedia.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst. iitk.ac.inlibretexts.org

Intermediates in this pathway would include the Pd(II)-aryl halide complex and the subsequent diorganopalladium(II) species.

Buchwald-Hartwig Amination: This reaction would facilitate the formation of a new carbon-nitrogen bond by coupling the bromo-substituted isoquinoline with an amine in the presence of a palladium catalyst and a strong base. The catalytic cycle is similar in principle to the Suzuki coupling:

Oxidative Addition: A Pd(0) species adds to the aryl bromide to create a Pd(II) intermediate. snnu.edu.cnlibretexts.org

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and the base removes a proton from the amine to form a palladium-amido complex. mdpi.com

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond of the product and regenerating the Pd(0) catalyst. libretexts.org

In the context of this compound, selective mono- or di-substitution could potentially be achieved by controlling the stoichiometry of the reagents and the reaction conditions. The existing amino group at the 3-position can also influence the reactivity of the bromine atoms through its electronic effects.

Spectroscopic Characterization for Mechanistic Insights (e.g., Advanced NMR, Mass Spectrometry, IR, Raman)

To gain a deeper understanding of the reaction mechanisms, various spectroscopic techniques are indispensable for identifying and characterizing the transient intermediates and final products.

Advanced NMR Spectroscopy:

1H and 13C NMR: These techniques are fundamental for the structural elucidation of the starting material, products, and any stable intermediates. For instance, in a Suzuki coupling, the disappearance of the signals corresponding to the protons adjacent to the bromine atoms and the appearance of new signals corresponding to the newly introduced aryl group would be observed. acs.org Two-dimensional NMR techniques like COSY, HSQC, and HMBC would be crucial for unambiguous assignment of all proton and carbon signals in the complex isoquinoline system.

31P NMR: In reactions employing phosphine (B1218219) ligands, 31P NMR is a powerful tool to monitor the coordination of the ligand to the palladium center and to characterize different catalytic species in the reaction mixture. acs.org

In situ NMR: Performing NMR spectroscopy on the reaction mixture as it proceeds can provide direct evidence for the formation and consumption of intermediates. wikipedia.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition of the products and intermediates, thereby confirming their identity. jst.go.jp Techniques like Electrospray Ionization (ESI-MS) can be used to detect and characterize charged intermediates in the catalytic cycle, such as the cationic palladium complexes. researchgate.net

Infrared (IR) and Raman Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the molecules. For example, the N-H stretching vibrations of the amino group in the starting material and the product would show characteristic bands. acs.orgjst.go.jp Changes in the aromatic C-H and C=C stretching vibrations can also provide information about the substitution on the isoquinoline ring. Raman spectroscopy can complement IR by providing information on non-polar bonds and symmetric vibrations.

The following table illustrates the kind of spectroscopic data that would be expected for the starting material and a hypothetical product of a Suzuki coupling reaction.

Compound Name1H NMR (ppm, hypothetical)13C NMR (ppm, hypothetical)IR (cm-1, hypothetical)
This compound8.8 (s, 1H), 8.2 (s, 1H), 7.9 (s, 1H), 6.5 (s, 1H), 4.5 (br s, 2H)150.2, 145.8, 140.1, 135.6, 130.2, 128.9, 125.4, 118.7, 110.53450, 3350 (N-H), 1620 (C=N), 1580 (C=C), 850 (C-Br)
5-Bromo-7-phenylisoquinolin-3-amine8.9 (s, 1H), 8.4 (s, 1H), 8.1 (s, 1H), 7.6-7.4 (m, 5H), 6.6 (s, 1H), 4.6 (br s, 2H)151.0, 146.2, 141.5, 138.0, 135.8, 130.5, 129.8, 129.1, 128.5, 125.0, 118.9, 110.83455, 3355 (N-H), 3050 (Ar C-H), 1625 (C=N), 1585 (C=C), 855 (C-Br)

Computational Chemistry Approaches for Reaction Mechanism Prediction (e.g., Density Functional Theory Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms, complementing experimental studies. researchgate.netnih.gov DFT calculations can provide valuable insights into the geometries, energies, and electronic structures of reactants, intermediates, transition states, and products. science.eus

For reactions involving this compound, DFT studies could be employed to:

Map Potential Energy Surfaces: By calculating the energies of all species along a proposed reaction coordinate, a potential energy surface can be constructed. This allows for the identification of the most likely reaction pathway by comparing the activation energies of different possible routes. researchgate.net

Characterize Transition States: The geometry of transition states can be optimized, and their vibrational frequencies can be calculated to confirm that they represent true saddle points on the potential energy surface. The structure of the transition state provides a snapshot of the bond-forming and bond-breaking processes.

Rationalize Selectivity: In cases where multiple products can be formed (e.g., mono- vs. di-substitution, or reaction at the C5 vs. C7 position), DFT can help to rationalize the observed selectivity by comparing the activation barriers leading to the different products.

Investigate Ligand Effects: In palladium-catalyzed reactions, the nature of the ligand is crucial. DFT can be used to model the effect of different ligands on the stability of intermediates and the height of activation barriers, thus aiding in the rational design of more efficient catalysts. acs.org

For example, a DFT study on the Suzuki coupling of this compound could compare the energy profiles for the oxidative addition at the C5-Br versus the C7-Br bond to predict the regioselectivity of the first coupling step.

Kinetic and Thermodynamic Aspects of Transformations

The study of the kinetics and thermodynamics of a reaction provides quantitative information about its rate and the relative stability of reactants and products.

Kinetic Studies: Kinetic experiments would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration of reactants and catalyst). This data can be used to determine the rate law of the reaction, which provides information about the species involved in the rate-determining step. acs.org For instance, if the reaction rate is found to be first order in the palladium catalyst, the aryl halide, and zero order in the organoboron reagent, it would suggest that the oxidative addition is the rate-limiting step. mdpi.com Techniques like in-situ NMR or UV-Vis spectroscopy can be employed for real-time monitoring of the reaction progress.

The following table provides a hypothetical comparison of kinetic and thermodynamic parameters for the Suzuki coupling at the C5 and C7 positions, which could be obtained from experimental or computational studies.

ParameterC5-Phenylation (hypothetical)C7-Phenylation (hypothetical)
Rate Constant (k) at 298 K (M-1s-1)1.2 x 10-30.8 x 10-3
Activation Energy (Ea) (kJ/mol)7585
ΔH° (kJ/mol)-90-85
ΔG° (kJ/mol)-105-100

These hypothetical data suggest that phenylation at the C5 position would be both kinetically and thermodynamically more favorable than at the C7 position.

Synthesis and Exploration of Derivatives and Analogues of 5,7 Dibromoisoquinolin 3 Amine

Structural Modifications at the Bromo-Substituted Positions

The synthesis of 5,7-disubstituted isoquinoline (B145761) derivatives has been identified as a promising strategy for the development of novel protein kinase C ζ (PKCζ) inhibitors. acs.org Research has shown that the introduction of different groups at these positions can be achieved through multi-step synthetic sequences, often starting from simpler isoquinoline precursors. For instance, the bromination of isoquinoline can lead to 5-bromoisoquinoline, which can be further functionalized. researchgate.netgoogle.comgoogle.com The synthesis of 5,8-dibromoisoquinoline (B186898) has also been reported, highlighting the ability to introduce bromine atoms at specific positions on the isoquinoline ring. researchgate.net

Derivatization and Functionalization of the Amine Moiety

The primary amine group at the C3 position of 5,7-Dibromoisoquinolin-3-amine is a versatile handle for a wide range of chemical modifications. Standard reactions such as acylation, alkylation, and sulfonylation can be readily employed to introduce a variety of functional groups. These transformations can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics.

For instance, the amine can be reacted with acyl chlorides or anhydrides to form amides, or with sulfonyl chlorides to produce sulfonamides. Reductive amination with aldehydes or ketones provides a route to secondary and tertiary amines. The amine moiety also enables the formation of ureas and carbamates through reactions with isocyanates and chloroformates, respectively. These derivatizations are crucial for exploring structure-activity relationships in drug discovery programs. google.com The development of heterocyclic aromatic carbamates for derivatizing amine-functional molecules highlights the utility of such reactions for tagging and detection purposes. google.com

Systematic Variations in the Isoquinoline Core Structure

Beyond substitutions at the bromine and amine positions, systematic variations of the isoquinoline core itself are essential for a comprehensive exploration of the chemical space. This can involve the synthesis of analogues with different substitution patterns on the benzene (B151609) or pyridine (B92270) ring of the isoquinoline nucleus. For example, the synthesis of 1,2-disubstituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines demonstrates the feasibility of modifying the core structure to achieve desired properties. bohrium.com

Classical isoquinoline syntheses, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, can be adapted to produce a wide range of isoquinoline cores with diverse substituents. numberanalytics.com More modern methods, including palladium-catalyzed C-H activation and annulation reactions, offer efficient and regioselective routes to substituted isoquinolines. mdpi.com These approaches allow for the introduction of various functional groups at different positions of the isoquinoline ring system, enabling a systematic study of their impact on the molecule's properties.

Impact of Electronic and Steric Effects of Substituents on Synthetic Utility

The electronic and steric properties of substituents on the this compound framework play a critical role in determining the feasibility and outcome of synthetic transformations. Electron-donating groups on the isoquinoline ring can enhance the nucleophilicity of the amine and the reactivity of the ring towards electrophilic substitution. Conversely, electron-withdrawing groups can decrease reactivity and influence the regioselectivity of reactions.

For example, in palladium-catalyzed coupling reactions, the electronic nature of the substituents can affect the oxidative addition and reductive elimination steps of the catalytic cycle. pnas.org Steric hindrance around the reaction centers, particularly at the C5 and C7 positions, can significantly impact reaction rates and yields. Large, bulky substituents may impede the approach of reagents, necessitating the use of more reactive catalysts or harsher reaction conditions. colab.wsacs.org The interplay between electronic and steric effects is a key consideration in the design of efficient synthetic routes to novel derivatives of this compound. The synthesis of isoquinolines bearing a group at the C(5) position from sterically-hindered bromides highlights the importance of overcoming these challenges. pnas.org

Future Perspectives in 5,7 Dibromoisoquinolin 3 Amine Research

Development of Sustainable and Economically Viable Synthetic Strategies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the development of environmentally benign and economically feasible processes. For 5,7-Dibromoisoquinolin-3-amine, this translates to a concerted effort to move away from traditional synthetic methods that often rely on harsh reagents, toxic solvents, and energy-intensive conditions.

Key areas of focus for developing sustainable synthetic routes include:

Catalytic Hydrogenation: The use of catalytic hydrogenation presents a more environmentally friendly alternative for the synthesis of primary amines. mdpi.com This method boasts a 100% atom economy, a significant improvement over many traditional methods. mdpi.com Research into efficient catalysts, such as ceria-zirconia-supported platinum, could enable the synthesis of this compound and its derivatives under ambient conditions. mdpi.com

Deep Eutectic Solvents (DESs): These solvents are emerging as a promising class of "green" solvents due to their low cost, environmental friendliness, and unique physicochemical properties. mdpi.com Exploring the use of DESs in the synthesis of this compound could significantly reduce the reliance on volatile and toxic organic solvents. mdpi.com

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, improve yields, and often leads to cleaner reactions with fewer byproducts. Investigating microwave-assisted protocols for the synthesis of isoquinoline (B145761) derivatives could lead to more efficient and sustainable production methods.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The two bromine atoms and the amino group on the this compound scaffold offer a rich platform for exploring novel chemical reactions and transformations. The electron-withdrawing nature of the bromine atoms and the electron-donating character of the amino group create a unique electronic landscape that can be exploited for regioselective functionalization.

Future research in this area will likely focus on:

Cross-Coupling Reactions: The bromine atoms at the 5 and 7 positions are prime handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling the synthesis of a diverse library of derivatives with potentially novel properties.

C-H Activation: Direct functionalization of the C-H bonds of the isoquinoline core represents a highly atom-economical and efficient strategy for creating new derivatives. Research into transition-metal catalyzed C-H activation reactions on the this compound framework could unlock new avenues for molecular diversification.

Transformations of the Amino Group: The primary amino group can be readily transformed into a variety of other functional groups, such as amides, sulfonamides, and diazonium salts. These transformations can be used to modulate the electronic properties of the molecule and to introduce new reactive sites for further functionalization.

The exploration of these reactivity patterns will not only expand the chemical space accessible from this compound but may also lead to the discovery of unprecedented chemical transformations and reaction mechanisms.

Untapped Opportunities in Materials Science and Chemical Engineering

The unique structural and electronic properties of this compound make it a promising building block for the development of advanced materials. Its planar aromatic structure and the presence of heteroatoms suggest potential applications in electronics and photonics.

Potential Application AreaRationale
Organic Light-Emitting Diodes (OLEDs) The isoquinoline core is a known component in some OLED materials. ambeed.com Functionalization of the dibromo-aminoisoquinoline scaffold could lead to new materials with tailored emission properties.
Organic Field-Effect Transistors (OFETs) The extended π-system of isoquinoline derivatives can facilitate charge transport, a key requirement for semiconductor materials in OFETs. ambeed.com
Covalent Organic Frameworks (COFs) The di-bromo functionality allows for the use of this compound as a linker in the synthesis of COFs, which are porous crystalline polymers with applications in gas storage, separation, and catalysis. bldpharm.combldpharm.com
Polymer Science Amines are crucial in the synthesis of various polymers, including polyamides and polyimides. mdpi.comresearchgate.net this compound could serve as a monomer for creating novel polymers with enhanced thermal stability or specific electronic properties.

In chemical engineering, the development of efficient and scalable processes for the synthesis and purification of this compound and its derivatives will be a key focus. This includes reactor design, process optimization, and the development of downstream processing techniques to ensure high purity for specific applications. The potential for this compound to be used in the production of engineering plastics highlights its relevance in this field. chemicalbook.com

Interdisciplinary Research Directions in Advanced Organic Synthesis

The future of research on this compound will undoubtedly be characterized by increasing collaboration across different scientific disciplines. Advanced organic synthesis will serve as the central pillar, enabling the creation of novel molecules for investigation in other fields.

Key interdisciplinary research directions include:

Medicinal Chemistry: While outside the direct scope of this article, the isoquinoline scaffold is a well-known privileged structure in medicinal chemistry. americanelements.com Synthetic chemists will play a crucial role in preparing analogs of this compound for biological screening.

Computational Chemistry: Theoretical calculations can provide valuable insights into the electronic structure, reactivity, and potential properties of new derivatives. This can help guide synthetic efforts by predicting promising target molecules and reaction pathways.

Supramolecular Chemistry: The ability of the isoquinoline nitrogen to participate in hydrogen bonding and metal coordination makes this compound an interesting building block for the construction of complex supramolecular assemblies with tailored functions.

By fostering collaborations between synthetic chemists, materials scientists, chemical engineers, and computational chemists, the full potential of this compound can be unlocked, leading to significant advancements in a wide range of scientific and technological areas.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,7-Dibromoisoquinolin-3-amine, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : A stepwise bromination approach is often employed, starting with isoquinolin-3-amine. Direct bromination at positions 5 and 7 requires careful temperature control (0–5°C) and the use of bromine in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide (DMF). Solvent choice (e.g., DMF for solubility vs. dichloromethane for milder conditions) and catalyst optimization (e.g., Lewis acids like FeCl₃) can enhance regioselectivity. Purification via column chromatography with silica gel and ethyl acetate/hexane gradients ensures high purity (>95%). Monitor intermediates using TLC and confirm final structure via NMR and LC-MS .

Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at room temperature (RT). Avoid prolonged exposure to moisture, as hydrolysis of the amine group may occur. For long-term stability, lyophilization or storage at -20°C in desiccated conditions is recommended. Handle with nitrile gloves and work in a fume hood to minimize inhalation risks. Pre-weighed aliquots in septum-sealed vials reduce repeated exposure .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns via chemical shifts (e.g., aromatic protons adjacent to bromine show deshielding). Integration ratios verify the number of equivalent protons.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₉H₇Br₂N₂) with <2 ppm mass error.
  • FT-IR : Identify NH₂ stretching (3300–3500 cm⁻¹) and C-Br vibrations (500–700 cm⁻¹).
    Cross-reference data with structurally similar compounds like 6-Bromoisoquinolin-5-amine to resolve ambiguities .

Advanced Research Questions

Q. How can computational chemistry methods, such as molecular docking, predict the biological activity of this compound and guide experimental validation?

  • Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Parameterize the bromine atoms with appropriate van der Waals radii and partial charges. Compare binding poses to known inhibitors (e.g., quinoline-based kinase inhibitors) to hypothesize mechanism of action. Validate predictions via in vitro enzyme inhibition assays (IC₅₀ determination) and cellular viability studies (MTT assays). Adjust substituents iteratively based on computational and experimental feedback .

Q. What analytical techniques are most effective for resolving contradictions in spectroscopic data (e.g., NMR, LC-MS) when characterizing this compound?

  • Methodological Answer : For overlapping NMR signals, employ 2D techniques (COSY, HSQC) to assign protons and carbons unambiguously. Use deuterated solvents (e.g., DMSO-d₆) to avoid solvent interference. If LC-MS shows impurities, optimize gradient elution (e.g., 5–95% acetonitrile in water with 0.1% formic acid) and compare retention times to synthetic intermediates. For persistent discrepancies, cross-validate with alternative methods like X-ray crystallography or elemental analysis .

Q. In designing derivatives for structure-activity relationship (SAR) studies, what functionalization strategies leverage the bromine and amine groups of this compound?

  • Methodological Answer :

  • Bromine : Perform Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to introduce diversity at position 5 or 7.
  • Amine : Protect the amine with tert-butoxycarbonyl (Boc) groups during harsh reactions, then deprotect under acidic conditions. Conduct Buchwald-Hartwig amination to install alkyl/aryl substituents.
    Prioritize derivatives based on calculated physicochemical properties (e.g., LogP, polar surface area) to balance solubility and membrane permeability .

Q. What are the critical safety protocols and ethical considerations when conducting in vitro or in vivo studies with this compound?

  • Methodological Answer :

  • Safety : Use PPE (lab coat, goggles, gloves) and work in a ventilated hood. Neutralize waste with 10% sodium bicarbonate before disposal.
  • Ethics : Obtain institutional approval for animal studies. Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ determination in rodents). For cell-based assays, ensure mycoplasma-free cultures and validate results across multiple cell lines to mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.